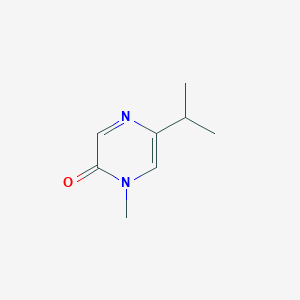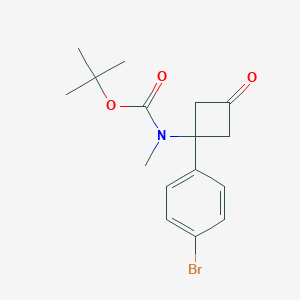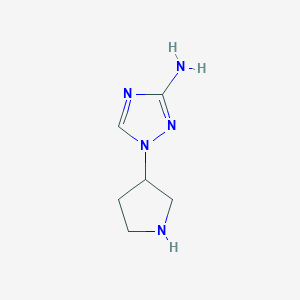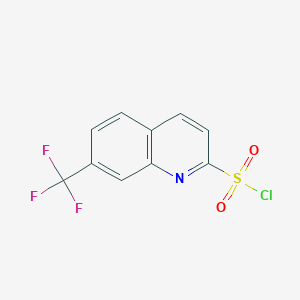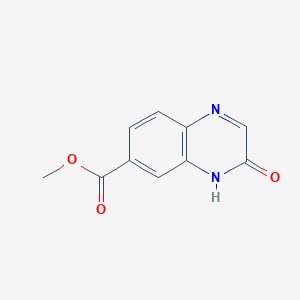
Methyl4-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-pyridinecarboxylate can be synthesized through the esterification of isonicotinic acid with methanol under the action of concentrated sulfuric acid . due to the drawbacks of using concentrated sulfuric acid, such as oxidation, carbonization, and equipment corrosion, alternative catalysts are being explored .
Industrial Production Methods: Industrial production of methyl 4-pyridinecarboxylate involves a multi-step process:
- A mixture of acetonitrile, hydroxylamine hydrochloride, and sodium methoxide is stirred at room temperature for 2-4 days.
- The mixture is filtered, and the filtrate is concentrated to yield (Z)-N’-hydroxyethanamidine.
- Refluxing a mixture of methanol, potassium hydroxide, and dimethyl pyridine-2,4-dicarboxylate produces 4-(methoxycarbonyl) picolinic acid.
- Oxalyl chloride is added to 4-(methoxycarbonyl) picolinic acid in dichloromethane, and the reaction is evaporated to produce methyl 2-(chlorocarbonyl) isonicotinate.
- (Z)-N’-hydroxyacetamidine and triethylamine are added to the solution, and the reaction is concentrated to yield 2-(1-aminoethylaminooxy) carbonyl isonicotinic acid (Z)-methyl ester.
- The final product is obtained by heating the solution under reflux and purifying it by silica gel column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as fluoride anion can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Various reduced derivatives of the compound.
Substitution: Fluorinated or other substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: It is used as a solvent and in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for drugs that target enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative or application being studied .
Comparación Con Compuestos Similares
- Pyridine-4-carboxylic acid
- Methyl 3-fluoropyridine-4-carboxylate
- Isonicotinic acid methyl ester
Comparison: Methyl 4-pyridinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. For example, its ester group makes it more reactive in esterification and substitution reactions compared to pyridine-4-carboxylic acid .
Propiedades
Fórmula molecular |
C7H6NO2- |
|---|---|
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)/p-1 |
Clave InChI |
PMDHIMMPXRSDML-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC=CC(=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
![1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane](/img/structure/B13113500.png)
